5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol
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Overview
Description
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol is a synthetic organic compound characterized by the presence of fluorine atoms and an ethylcarbamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol typically involves multi-step organic reactions. One common approach is the reaction of 3-fluoroaniline with ethyl isocyanate to form the ethylcarbamoyl derivative. This intermediate is then subjected to further fluorination and phenol formation reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethylcarbamoyl group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The ethylcarbamoyl group may contribute to the compound’s binding affinity and specificity. Detailed studies on the exact pathways and targets are ongoing.
Comparison with Similar Compounds
Similar Compounds
5-(Ethylcarbamoyl)-3-fluorophenylboronic acid: Shares the ethylcarbamoyl and fluorophenyl groups but differs in the presence of a boronic acid group.
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both fluorine atoms and the ethylcarbamoyl group makes it a versatile compound for various research purposes.
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(4-fluoro-3-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-2-18-15(20)11-5-3-9(7-13(11)17)10-4-6-12(16)14(19)8-10/h3-8,19H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKISIVRZICZREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684535 |
Source
|
Record name | N-Ethyl-3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-92-5 |
Source
|
Record name | N-Ethyl-3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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